molecular formula C22H15F4NO B14009169 (5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile

(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile

Cat. No.: B14009169
M. Wt: 385.4 g/mol
InChI Key: BAZYEBNTVFZFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile is a complex organic compound featuring a fluorinated biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile typically involves multiple steps, including the formation of the biphenyl core, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the acetonitrile group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile is studied for its potential as a pharmaceutical intermediate. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Fluorinated compounds are known for their ability to interact with biological targets, making them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with intracellular targets, such as enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile apart is its specific combination of a fluorinated biphenyl core with an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15F4NO

Molecular Weight

385.4 g/mol

IUPAC Name

2-[5-fluoro-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]acetonitrile

InChI

InChI=1S/C22H15F4NO/c23-20-9-10-21(18(13-20)11-12-27)28-14-15-1-3-16(4-2-15)17-5-7-19(8-6-17)22(24,25)26/h1-10,13H,11,14H2

InChI Key

BAZYEBNTVFZFJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)CC#N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.